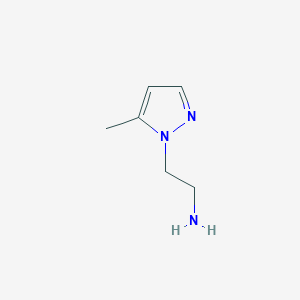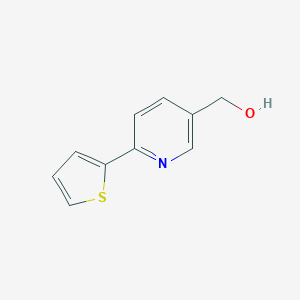![molecular formula C9H8N2O2 B172900 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde CAS No. 17288-48-1](/img/structure/B172900.png)
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde (5-MOP) is a heterocyclic aldehyde that has been used in various scientific research applications. It is a colorless, crystalline compound that is soluble in water and organic solvents, and has a molecular weight of 211.2 g/mol. 5-MOP is an important intermediate in the synthesis of many biologically active compounds, and has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Structures
One significant application of derivatives of "5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde" is in the synthesis of complex heterocyclic structures. For instance, El-Nabi (2004) demonstrated the use of related compounds in generating Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation processes, offering pathways to tricyclic heterocycles with potential biological activity El-Nabi, 2004. Similarly, Koriatopoulou et al. (2008) outlined a novel synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, emphasizing the versatility of pyrrole derivatives in creating benzodiazocine structures, which are of interest in medicinal chemistry Koriatopoulou et al., 2008.
Photophysical Properties and Material Science
The investigation into the photophysical properties of pyrrole derivatives, such as those reported by Deore et al. (2015), highlights the relevance of these compounds in material science. The study on 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde and its analogues reveals how modifications in molecular structure affect absorption and emission spectra, which could be crucial for designing optical materials and sensors Deore, R., Dingore, K., & Jachak, M., 2015.
Organic Synthesis and Drug Development
Furthermore, these compounds serve as intermediates in the synthesis of bioactive molecules. An example is the work by Liu et al. (2015), which presented a one-pot, five-component synthesis of Tetrahydro-pyrrolo[3,4-b]pyridine-5-one, a compound with drug-like properties. This study underscores the utility of pyrrole derivatives in facilitating complex organic transformations conducive to drug discovery Liu et al., 2015.
Potential Pharmacological Activities
Additionally, the isolation of compounds from natural sources, such as the work by Jia et al. (2015), which discovered novel compounds from the Taiwanofungus camphoratus with antitumor activity, illustrates the pharmacological potential of these molecules. This research expands the scope of pyrrole derivatives in the development of new therapeutic agents Jia et al., 2015.
Propriétés
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-3-6-2-7(5-12)11-8(6)4-10-9/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQNWDOJNLGVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=C(N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938226 |
Source


|
| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde | |
CAS RN |
17288-48-1 |
Source


|
| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


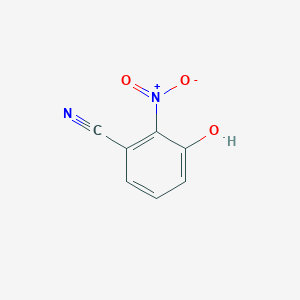
![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)
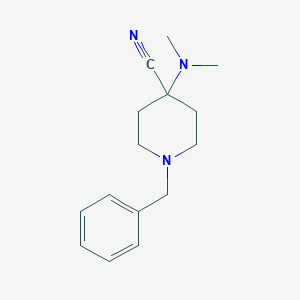



![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)
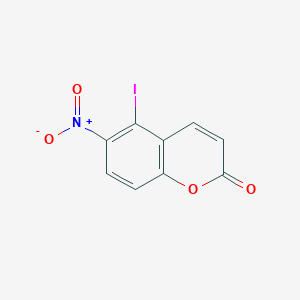
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)
